3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the bromobenzamido and difluorophenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, amines, and carboxylic acids, often under conditions such as reflux or the use of catalysts like palladium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- 3-(2-bromobenzamido)-N-(3,4-dichlorophenyl)benzofuran-2-carboxamide
Uniqueness
The unique combination of bromobenzamido and difluorophenyl groups in 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrF2N2O3/c23-15-7-3-1-5-13(15)21(28)27-19-14-6-2-4-8-18(14)30-20(19)22(29)26-12-9-10-16(24)17(25)11-12/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAOAROCABLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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